molecular formula C11H10N2O2 B594696 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde CAS No. 1257864-16-6

5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B594696
M. Wt: 202.213
InChI Key: ACRCLZVUZVZTFT-UHFFFAOYSA-N
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Description

The compound “5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “5-(3-Methoxyphenyl)” part suggests a methoxyphenyl group attached to the 5th position of the pyrazole ring, and the “3-carbaldehyde” indicates an aldehyde functional group at the 3rd position .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The methoxyphenyl and aldehyde groups could be introduced through subsequent functional group transformations .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the methoxyphenyl group, and the aldehyde group. The electron-donating methoxy group could potentially influence the electronic properties of the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The aldehyde group is particularly reactive and could undergo reactions such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could increase its reactivity, while the methoxy group could influence its solubility .

Scientific Research Applications

Synthetic Chemistry and Molecular Structures

  • Synthesis and Molecular Analysis : The compound 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde has been utilized in synthetic chemistry for the production of reduced bipyrazoles, N-formylated, and N-acetylated derivatives. These derivatives show significant delocalization of charge and can adopt various molecular conformations, making them interesting subjects for molecular structure analysis (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Synthesis of Derivatives and Characterization

  • Derivative Synthesis : This compound is used to synthesize various chemical derivatives, including thiazolidinone, thiazole, and thiazoline candidates. These derivatives are of interest due to their potential pharmacological applications (Khalifa, Nossier, & Al-Omar, 2017).

Antimicrobial and Pharmaceutical Research

  • Schiff Bases and Antimicrobial Activity : The synthesis of novel Schiff bases using derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde has been explored. These bases demonstrate potential antimicrobial activity, highlighting the compound's relevance in pharmaceutical research (Puthran et al., 2019).

Chemical Synthesis Techniques

  • Reductive Amination : In chemical synthesis, 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde is used in the reductive amination process to produce secondary amines. This technique is important for creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).

Crystallographic Analysis

  • Crystal Structure Studies : Research has been conducted on the crystal structures of derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde. These studies provide insights into the compound's solid-state properties and potential applications in material science (Loh et al., 2013).

Spectroscopic and Nonlinear Optical Studies

  • Spectroscopic Evaluations and Nonlinear Optical Properties : A combined experimental and theoretical study has been conducted on derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde. These studies explore the nonlinear optical activity of the molecule, which is crucial for applications in photonics and optoelectronics (Tamer et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities .

properties

IUPAC Name

3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-14)12-13-11/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRCLZVUZVZTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde

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